REACTION_CXSMILES
|
[CH3:1][C:2]1([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)[NH:6][C:5](=O)N[C:3]1=[O:8].[OH-:17].[Na+].Cl.[C:20](OC(=O)C)(=O)C.[OH2:27]>>[C:5]([NH:6][C:2]([CH3:1])([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)[C:3]([OH:8])=[O:27])(=[O:17])[CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
CC1(C(NC(N1)=O)=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
final solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
121 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1410 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
final solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
720 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes at 10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 hours
|
Duration
|
30 h
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 10° C.
|
Type
|
CUSTOM
|
Details
|
a small amount of insoluble material was removed by filtration through a Celite® pad which
|
Type
|
WASH
|
Details
|
was then washed with water
|
Type
|
FILTRATION
|
Details
|
the precipitated material was filtered
|
Type
|
WASH
|
Details
|
washed with water (3×250 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)O)(C1=CC=C(C=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92.34 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |